
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as PPNP, is a chemical compound that has gained significant attention in scientific research. It is a sulfhydryl-containing nitrophenyl derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism of Action
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol exerts its effects by reacting with sulfhydryl-containing compounds, such as cysteine residues in proteins. This reaction can lead to the formation of disulfide bonds, which can alter the structure and activity of proteins. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to inhibit the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases, which play a critical role in various signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have various biochemical and physiological effects, depending on the target protein and the site of modification. Inhibition of protein tyrosine phosphatases by (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can promote cell proliferation and survival. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has also been shown to induce apoptosis in cancer cells by modifying the activity of various proteins involved in cell death pathways.
Advantages and Limitations for Lab Experiments
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has several advantages as a research tool, including its high specificity for sulfhydryl-containing compounds, its ability to modify proteins in a reversible manner, and its ease of use in various experimental systems. However, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and reproducible results.
Future Directions
There are several potential future directions for research on (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol. One area of interest is the development of more specific and potent (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol derivatives that can selectively target specific sulfhydryl-containing proteins. Another area of interest is the application of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol in the study of redox signaling and oxidative stress, which play critical roles in various physiological and pathological processes. Additionally, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol may have potential applications in the development of novel therapeutics for the treatment of various diseases.
Synthesis Methods
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2,3,4,5,6-pentaacetyl-D-glucose, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with thiol-containing compounds, such as thioglycerol, to produce (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol.
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been extensively studied for its potential applications in various fields of science. In biochemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used as a probe to study the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases. In pharmacology, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In medicine, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used in diagnostic tests to detect the presence of sulfhydryl-containing compounds in biological samples.
properties
Molecular Formula |
C12H15NO7S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9-,10+,11-,12-/m1/s1 |
InChI Key |
SZAOZNVCHHBUDZ-DVYMNCLGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



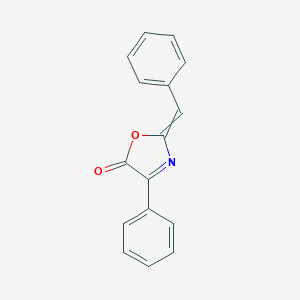
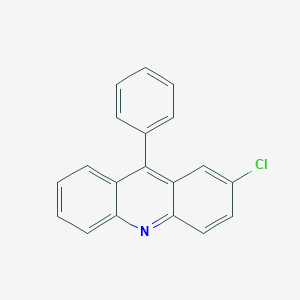
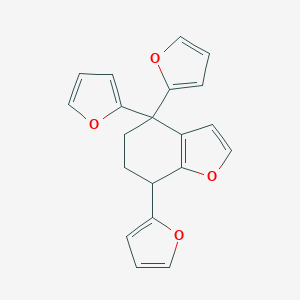
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
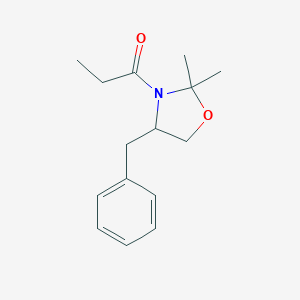
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
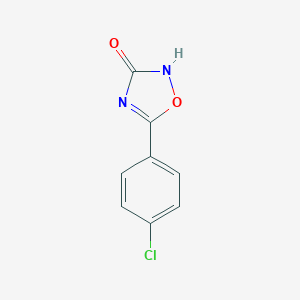
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
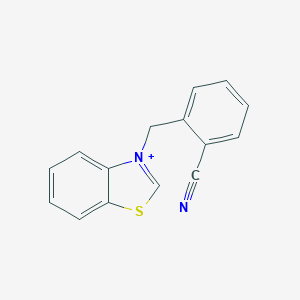
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)